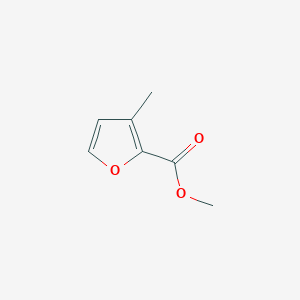

Methyl 3-methyl-2-furoate

Description

Structure

3D Structure

Properties

CAS No. |

6141-57-7 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

methyl 4-methylfuran-2-carboxylate |

InChI |

InChI=1S/C7H8O3/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3 |

InChI Key |

CGWWXLFGWHWBMY-UHFFFAOYSA-N |

SMILES |

CC1=C(OC=C1)C(=O)OC |

Canonical SMILES |

CC1=COC(=C1)C(=O)OC |

Other CAS No. |

6141-57-7 |

Pictograms |

Irritant |

Synonyms |

3-Methyl-2-furancarboxylic Acid Methyl Ester; 3-Methyl-2-furoic Acid Methyl Ester ; 3-Methylfuran-2-carboxylic Acid Methyl Ester; Methyl 3-Methyl-2-furancarboxylate; Methyl 3-Methyl-2-furoate; NSC 508754; |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Methyl 2 Furoate and Analogous Furoate Esters

Classical Esterification and Transesterification Routes

These methods are fundamental in organic synthesis and are commonly applied to the production of furoate esters. They begin with a furan (B31954) carboxylic acid or another ester and convert it to the desired methyl ester.

Direct esterification, often referred to as Fischer esterification, is a standard method for producing esters. In the context of methyl 3-methyl-2-furoate, this involves the reaction of 3-methyl-2-furoic acid with methanol (B129727) in the presence of an acid catalyst. The reverse reaction, the hydrolysis of this compound to 3-methyl-2-furoic acid, is achieved by heating the ester with aqueous sodium hydroxide (B78521). orgsyn.org

The direct esterification process is an equilibrium reaction. To drive the reaction toward the formation of the ester product, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed. Common acid catalysts include sulfuric acid and hydrochloric acid. The reaction proceeds by protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

While specific literature detailing the optimization of this exact reaction is sparse, the principles are well-established in organic chemistry. The synthesis of 3-methyl-2-furoic acid itself can be accomplished through methods such as the oxidation of 3-methyl-2-furaldehyde. orgsyn.org

Transesterification is another key strategy for synthesizing furan esters, wherein an existing ester is reacted with an alcohol in the presence of a catalyst to exchange the alkoxy group. This is particularly useful for converting a readily available ester into a different one. For instance, an ethyl furoate could be converted to a methyl furoate by reacting it with methanol.

This process can be catalyzed by either acids or bases. thebrpi.org A process for preparing furan esters via transesterification has been developed using an alkali carbonate, such as potassium carbonate, as a catalyst. google.com This method allows for the reaction between an alkyl ester and a furan alcohol (like furfuryl alcohol) at temperatures between 0°C and 90°C. google.com The reaction can be performed at atmospheric pressure with a large excess of the alcohol or at reduced pressure with a smaller excess. google.com Research on the transesterification of commercially available cooking oils with furfuryl alcohol using potassium carbonate has demonstrated the viability of this approach, with conversion rates ranging from 19% to 75%. thebrpi.org

| Catalyst Type | Example Catalyst | Typical Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Base | Potassium Carbonate (K₂CO₃) | 25°C - 60°C; large excess of alcohol | Effective for transesterification between alkyl esters and furfuryl alcohol. | google.com |

| Base | Sodium Methoxide (B1231860) (NaOCH₃) | Varies; often used for biodiesel production | Commonly used strong base catalyst. | mdpi.com |

| Acid | Sulfuric Acid (H₂SO₄) | Reflux temperature | Traditional catalyst for Fischer esterification and transesterification. | conicet.gov.ar |

| Enzymatic | Lipase | Mild temperatures (e.g., 20°C) | Offers high selectivity under mild, environmentally friendly conditions. | thebrpi.orgconicet.gov.ar |

De Novo Furan Ring Construction Strategies Relevant to Furoate Esters

These methods build the substituted furan ring from acyclic precursors. They are versatile and allow for the introduction of various substituents at specific positions on the furan core.

Two of the most historically significant and widely used methods for constructing furan rings are the Paal-Knorr and Feist-Benary syntheses.

The Paal-Knorr furan synthesis , first reported in 1884, involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a substituted furan. wikipedia.orgalfa-chemistry.com The reaction is highly versatile, accommodating a wide range of substituents on the dicarbonyl starting material. wikipedia.org The mechanism involves the protonation of one carbonyl group, followed by an intramolecular nucleophilic attack from the enol form of the other carbonyl group to form a cyclic hemiacetal. wikipedia.orgalfa-chemistry.com Subsequent dehydration yields the aromatic furan ring. wikipedia.org A variety of protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids can be used to catalyze the reaction. alfa-chemistry.comresearchgate.net

The Feist–Benary synthesis is another classical method that produces substituted furans, but from different starting materials: an α-halo ketone and a β-dicarbonyl compound. wikipedia.orgchemeurope.com The reaction is typically catalyzed by a base, such as ammonia (B1221849) or pyridine. wikipedia.orgchemeurope.com The mechanism begins with the deprotonation of the β-dicarbonyl compound to form an enolate, which then attacks the α-halo ketone. The final step is an intramolecular nucleophilic substitution that displaces the halide, forming the furan ring. wikipedia.org

| Synthesis Method | Starting Materials | Catalyst | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl compounds | Acid (Protic or Lewis) | Acid-catalyzed cyclization of a diketone to a hemiacetal, followed by dehydration. | wikipedia.orgalfa-chemistry.com |

| Feist-Benary | α-Halo ketones and β-Dicarbonyl compounds | Base (e.g., Pyridine, Ammonia) | Base-catalyzed condensation followed by intramolecular nucleophilic displacement of a halide. | wikipedia.orgchemeurope.com |

Modern organic synthesis has seen the rise of powerful metal-catalyzed reactions for the construction of heterocyclic rings, including furans.

Gold catalysts have emerged as exceptionally effective for the synthesis of furans due to their ability to activate alkynes toward nucleophilic attack. hud.ac.uknih.gov Several strategies have been developed that utilize gold-catalyzed transformations of substrates containing alkyne functionalities.

One such approach involves the intramolecular cyclization of alkynols. For example, alkynediols can undergo a gold(I)-catalyzed cyclization, followed by elimination of water, to furnish furan rings. nih.gov Another powerful method is the intermolecular cascade reaction between a propargyl alcohol and an alkyne. organic-chemistry.org This reaction, co-catalyzed by triazole-gold (TA-Au) and copper complexes, proceeds through an alcohol addition, a rearrangement, and a final cyclization to produce di-, tri-, or tetrasubstituted furans in good to excellent yields. organic-chemistry.orgacs.org The gold catalyst activates the alkyne, facilitating the key bond-forming steps. hud.ac.ukorganic-chemistry.org

Other gold-catalyzed methods include the cycloisomerization of alkynyl ketones and the hydration-cyclization of 1,3-diynes. hud.ac.uk These reactions highlight the versatility of gold catalysis in constructing the furan core from readily available starting materials, often under mild conditions. nih.gov

| Substrates | Catalyst System | Description | Reference |

|---|---|---|---|

| Propargyl alcohol and Alkyne | Triazole-gold (TA-Au) and Copper(II) triflate (Cu(OTf)₂) | One-pot, three-step cascade reaction yielding di-, tri-, and tetrasubstituted furans. | organic-chemistry.orgacs.org |

| Alkynediols | Gold(I) complex | Intramolecular cyclization followed by dehydration. | nih.gov |

| 1-(1-Alkynyl)cyclopropyl ketones | Gold(I) complex | A cyclization/ring-opening process to generate substituted furans. | hud.ac.uk |

| 1,3-Diynes | Gold(I) complex | Hydration of one alkyne followed by cyclization. | hud.ac.uk |

Metal-Catalyzed Furan Synthesis

Palladium-Catalyzed Cycloisomerization of Enyne Acetates

The palladium-catalyzed cycloisomerization of enynes represents a powerful strategy for constructing cyclic compounds. In the context of furan synthesis, this method can be applied to 1,6-enynes where an acetate (B1210297) group acts as a nucleophile. The reaction is typically initiated by a palladium(II) catalyst, which activates the alkyne component of the enyne substrate towards nucleophilic attack.

A key step in the mechanism is the trans-acetoxypalladation of the alkyne, which forms a vinylpalladium intermediate. This is followed by the migratory insertion of the tethered alkene into the palladium-carbon bond, leading to the formation of a five-membered ring. The catalytic cycle is completed by a β-hydride elimination or a deacetoxypalladation step, regenerating the palladium catalyst and yielding the cyclized product. wikipedia.org The use of specific ligands, such as 2,2'-bipyridine, can influence the reaction pathway and product selectivity. wikipedia.org This methodology has been successfully employed to create a variety of five-membered carbocyclic and heterocyclic structures, including those that serve as precursors to furoate esters. wikipedia.orgdntb.gov.ua

Rhodium-Catalyzed Annulation Processes

Rhodium catalysis offers a versatile platform for the synthesis of substituted furans through annulation reactions. One notable approach involves the Rh(III)-catalyzed reaction of α,β-unsaturated oximes with aldehydes, such as ethyl glyoxylate, to form highly substituted furan derivatives. uwindsor.ca This process is initiated by the rhodium-catalyzed activation of a vinylic C-H bond on the oxime substrate. uwindsor.cadeepdyve.com

The reaction proceeds via the addition of the activated alkenyl C-H bond across the carbonyl group of the aldehyde. This is followed by a cyclization step and subsequent aromatization to furnish the furan ring. uwindsor.ca A significant advantage of this method is that it often proceeds without the need for an external oxidant. uwindsor.ca The reaction demonstrates broad substrate scope, accommodating various substitution patterns on the α,β-unsaturated oxime, leading to fully substituted furan products in good yields. uwindsor.ca

Tandem Reaction Sequences for Furan Ester Formation

1,2-Acyloxy Migration/[3+2] Cycloaddition/Aromatization

A highly effective and elegant method for synthesizing furans involves a tandem sequence initiated by a 1,2-acyloxy migration. nih.govorganic-chemistry.org This process typically utilizes enol ether-tethered propargylic esters as substrates and is often catalyzed by gold or platinum complexes. nih.gov The reaction cascade begins with the catalyst-promoted 1,2-migration of the acyloxy group from the propargylic position to form an allene (B1206475) intermediate. nih.govambeed.com

This reactive allene then undergoes an intramolecular [3+2] cycloaddition with the tethered enol ether. nih.govquimicaorganica.org The resulting bicyclic intermediate, a dihydrofuran derivative, subsequently undergoes an aromatization step, often involving the elimination of a small molecule, to yield the final, stable furan product. nih.gov This methodology is valued for its high efficiency, excellent functional group tolerance, and broad substrate scope, allowing for the synthesis of diverse tri-substituted furans. nih.govorganic-chemistry.org

Base-Promoted Domino Reactions

Base-promoted domino, or tandem, reactions provide a classical yet effective route to substituted furans, exemplified by the Feist-Bénary synthesis. uwindsor.cayoutube.com This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound, such as a β-keto ester, in the presence of a base like sodium hydroxide or an amine. uwindsor.canih.govrsc.org

The mechanism can proceed via two main pathways depending on the substrates. In one pathway, the base deprotonates the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the carbon bearing the halogen on the α-halo ketone in an SN2 reaction. The resulting 1,4-dicarbonyl intermediate then undergoes an acid- or base-catalyzed intramolecular cyclization and dehydration (similar to a Paal-Knorr synthesis) to form the furan ring. nih.govorganic-chemistry.org Alternatively, particularly with α-halo aldehydes, the reaction can initiate with an aldol-type condensation, followed by an intramolecular O-alkylation to form a dihydrofuran intermediate, which then eliminates water to yield the furan. nih.govnih.gov This method is a robust way to generate furans with an ester group at the C-3 position. nih.gov

Oxidative Esterification of Furfural (B47365) to Furoate Esters

The direct conversion of furfural, a key biomass-derived platform chemical, into valuable furoate esters like methyl furoate is a process of significant industrial and chemical interest. Oxidative esterification achieves this transformation in a single step, typically using an alcohol as both the solvent and the reactant, and an oxidant, often molecular oxygen or air. youtube.comrsc.org This approach is considered a green and efficient alternative to traditional multi-step methods that involve the oxidation of furfural to furoic acid followed by a separate esterification step. youtube.comresearchgate.net

Heterogeneous Catalysis in Furoate Synthesis (e.g., Gold Supported Catalysts)

Heterogeneous catalysts are central to the efficiency and sustainability of the oxidative esterification of furfural. Among these, gold nanoparticles supported on various metal oxides have emerged as exceptionally active and selective catalysts for this transformation under mild conditions. youtube.comacs.org

Research has shown that the choice of support material significantly impacts the catalyst's performance. Supports like zirconia (ZrO₂), ceria (CeO₂), and magnesium oxide (MgO) have been extensively studied. rsc.orgnih.govnih.gov The catalytic activity often follows the trend Au/ZrO₂ > Au/CeO₂ >> Au/TiO₂. rsc.orgnih.gov Zirconia-supported gold catalysts, in particular, have demonstrated high conversion (up to 100%) and selectivity (up to 100%) to methyl furoate, even in the absence of a base co-catalyst. youtube.comnih.gov The enhanced performance is attributed to a combination of factors, including high gold dispersion, the presence of small gold clusters, and favorable acid-base properties of the support. rsc.orgnih.gov Basic supports, such as MgO, are also highly effective, as the basic sites on the catalyst surface favor the formation of the ester and prevent the formation of by-products like dimethyl acetal (B89532). nih.govacs.org Au/MgO catalysts have achieved up to 95% yield of methyl furoate and have shown excellent stability and reusability over multiple cycles. nih.gov

The reaction is typically performed at temperatures between 100-120 °C and under oxygen pressure (e.g., 6 bar). youtube.comrsc.org The development of these base-free catalytic systems represents a significant advancement, making the process more environmentally friendly and economically viable. acs.org

Table 1: Performance of Gold-Based Catalysts in Furfural Oxidative Esterification This table is interactive. You can sort and filter the data.

| Catalyst | Support | Base | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Methyl Furoate (%) | Reference |

|---|---|---|---|---|---|---|---|

| Au/ZrO₂ | Zirconia | None | 120 | 1.5 | 100 | 100 | youtube.com |

| Au/CeO₂ | Ceria | None | 120 | 3 | 100 | 85 | rsc.org |

| Au/TiO₂ | Titania | None | 120 | 3 | 40 | 65 | rsc.org |

| Au/MgO | Magnesium Oxide | None | 120 | 1.5 | >99 | 95 | nih.gov |

| Au/CaO | Calcium Oxide | None | 120 | 1.5 | >95 | ~60 | nih.gov |

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is key to optimizing catalytic processes for furoate production. For the gold-catalyzed oxidative esterification of furfural, investigations suggest a pathway that begins with the reaction between furfural and the alcohol (e.g., methanol) to form a hemiacetal intermediate. csic.es This intermediate is then oxidized on the catalyst surface to yield the final furoate ester. mdpi.comcsic.es The catalyst is essential for the reaction to proceed; in its absence, no product formation is observed. mdpi.com The support material can influence the reaction pathway; for example, with bare ZrO₂ as a support, the reaction may stop at the formation of a stable acetal derivative, whereas the presence of gold nanoparticles ensures the selective oxidation to the furoate. mdpi.com

In homogeneous catalysis, such as the oxidation of furfural to furoic acid using ruthenium pincer complexes, detailed mechanistic studies have revealed complex catalytic cycles. nih.gov These studies indicate that the process can involve an initial disproportionation of the substrate, which is crucial for preventing decomposition and enhancing selectivity. nih.gov The catalyst can facilitate a Tishchenko coupling of furfural to form furfuryl furoate, which is then hydrolyzed to furoic acid and furfuryl alcohol. nih.gov The catalytic cycle may involve hydride transfer from the substrate to the catalyst, followed by dehydrogenative oxidation. nih.gov The resulting furoate can sometimes form a deactivating complex with the catalyst, requiring the presence of a base to regenerate the active catalytic species for turnover. nih.gov

Homogeneous Catalysis Approaches for Furoate Production

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages for certain chemical transformations, including high selectivity under mild conditions. wikipedia.orgmdpi.com In the context of producing furan derivatives, soluble organometallic complexes are often employed. mdpi.com

Ruthenium-based pincer complexes have been successfully used as homogeneous catalysts for the direct oxidation of furfural to furoic acid, a precursor to furoate esters. nih.gov This process uses alkaline water as the oxidant and produces hydrogen gas as a valuable byproduct. nih.gov The reaction is notable for its high selectivity, which is achieved because the catalyst actively suppresses substrate decomposition by promoting a rapid initial disproportionation reaction. nih.gov Other homogeneous systems have been developed for various transformations of furanics, such as the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), a related platform chemical, to produce valuable diols using ruthenium-based catalysts with N-heterocyclic carbene (NHC) ligands. unibo.it While heterogeneous catalysts are more common for furoate ester synthesis directly, homogeneous systems are pivotal in producing the furoic acid precursor with high efficiency. nih.govunibo.it

Catalyst-Free Methodologies and Process Intensification (e.g., Microwave-Assisted Synthesis)

In pursuit of more environmentally friendly and efficient synthetic routes, catalyst-free methodologies have been developed. conicet.gov.ar One such approach is the tandem oxidation-esterification of furfural to methyl furoate without a catalyst, using a clean oxidant like hydrogen peroxide under microwave irradiation. conicet.gov.ar This method achieves high conversion (up to 100%) and good selectivity (69%) in a short reaction time (2 hours) at 120°C. conicet.gov.ar The proposed mechanism involves the initial formation of a dimethyl acetal from furfural and methanol, which is then attacked by radicals generated from the homolytic cleavage of hydrogen peroxide to produce the methyl furoate ester. conicet.gov.ar

Microwave-assisted synthesis is a key process intensification technique that significantly reduces reaction times and can improve yields. conicet.gov.arorganic-chemistry.org This technology has been applied to various esterification reactions, including the formation of esters from carboxylic acids and O-alkylisoureas, where reactions can be completed in minutes with excellent yields and clean inversion of stereochemistry where applicable. organic-chemistry.org Microwave irradiation has also been used to synthesize furan-containing amides and esters using coupling reagents, demonstrating the versatility of this technique for creating complex furan derivatives under mild conditions. researchgate.net

Table 2: Microwave-Assisted Synthesis of Furoate Esters

| Reactants | Conditions | Product | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| Furfural, Methanol, H₂O₂ | 120°C, 120 min, Catalyst-Free | Methyl 2-furoate | 100 | 69 | conicet.gov.ar |

| Carboxylic Acid, O-Alkylisourea | Microwave Irradiation, 1-5 min | Carboxylic Ester | High | N/A | organic-chemistry.org |

Stereoselective and Regioselective Synthesis of Furoate Scaffolds

The precise control of stereochemistry and regiochemistry is paramount when synthesizing complex molecules containing a furan ring, as these features dictate the molecule's biological activity and physical properties.

Enantioselective and Diastereoselective Furan Annulations

Stereoselective synthesis aims to produce a specific stereoisomer of a product. mdpi.com In furan chemistry, this is crucial for creating chiral building blocks for natural products and pharmaceuticals. acs.org An example is the enantioselective synthesis of cis-fused 5-oxofuro[2,3-b]furans, a core structure in many spongiane diterpenoid natural products, starting from inexpensive methyl 2-furoate. acs.org

Diastereoselective synthesis has been used to create complex spiroketal structures from methyl 2-furoate and amino alcohols. researchgate.net Furthermore, palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids using chiral modifiers like cinchonidine (B190817) has been shown to produce tetrahydrofuran-2-carboxylic acid with moderate enantiomeric excess (ee). researchgate.net The diastereoselective synthesis of functionalized pyrrolidines fused to other rings can be achieved through 1,3-dipolar cycloaddition reactions, constructing multiple stereocenters with high control. rsc.org These methods highlight the ability to build complex, stereochemically defined scaffolds from simple furan precursors. acs.orgresearchgate.net

Regiospecific Formation of Polysubstituted Furans

Regiospecificity refers to the control over the position of substituents on a chemical scaffold. iupac.org Developing methods for the regiospecific synthesis of polysubstituted furans is a highly active area of research, as these compounds are valuable precursors for a wide range of natural and non-natural products. iupac.org

Several strategies have been developed to achieve this control. One method involves the reaction of dimethylsulfonium acylmethylides with various alkyl acetylenic carboxylates. rsc.orgrsc.org This approach allows for the synthesis of furans with one to three carboxylate groups in a predictable manner through a tandem sequence of reactions. rsc.orgrsc.org Another powerful technique is the gold-catalyzed cascade cycloisomerization/ring-opening of allenyl ketones, which provides regioselective access to tri- or tetrasubstituted furans. acs.org Similarly, copper(I)-catalyzed domino reactions of 1,5-enynes (formed in situ from alkynols and acetylenic esters) yield highly functionalized polysubstituted furans with specific substitution patterns. organic-chemistry.org These methods provide direct and efficient pathways to structurally diverse furan derivatives that would be difficult to access through classical approaches. rsc.orgacs.orgorganic-chemistry.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 2-furoate |

| Furoic acid |

| Furfural |

| Furfuryl alcohol |

| Furfuryl furoate |

| 5-hydroxymethylfurfural (HMF) |

| Tetrahydrofuran-2-carboxylic acid |

| 2-furaldehyde-dimethyl-acetal |

| Zirconia (ZrO₂) |

| Titania (TiO₂) |

| Magnesium oxide (MgO) |

| Hydrogen peroxide |

| Methanol |

| Dimethylsulfonium acylmethylide |

| Alkyl acetylenic carboxylate |

| Allenyl ketone |

| 1,5-enyne |

| Cinchonidine |

| O-Alkylisourea |

| N-(Furan-2-ylmethyl)furan-2-carboxamide |

Derivatization of Furan Precursors for this compound Synthesis

The synthesis of this compound, a significant heterocyclic compound, can be achieved through various synthetic routes. One notable method involves the derivatization of acyclic precursors, which are then cyclized to form the furan ring system. This approach offers a versatile pathway to 3-substituted furans, which were historically challenging to synthesize compared to their 2-substituted counterparts. acs.org

A well-established and convenient method for preparing this compound involves a two-step process commencing with a Darzens condensation to form a glycidic ester, followed by its thermal decomposition. acs.orgorgsyn.org This synthetic strategy has been detailed in Organic Syntheses, highlighting its reliability and efficiency. orgsyn.org

The initial step is the Darzens condensation, a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester. wikipedia.orgorganic-chemistry.orgchemistnotes.comunacademy.com In the synthesis of this compound, the precursor is methyl 5,5-dimethoxy-3-methyl-2,3-epoxypentanoate. acs.orgorgsyn.org This intermediate is formed by reacting 4,4-dimethoxy-2-butanone (B155242) with methyl chloroacetate (B1199739) using sodium methoxide as the base. orgsyn.orgorgsyn.org The reaction is typically conducted in dry ether under a nitrogen atmosphere at low temperatures (between -10°C and -5°C). orgsyn.org

The detailed reaction parameters for the synthesis of this compound are summarized in the table below.

Table 1: Reaction Parameters for the Synthesis of this compound

| Step | Reactants | Reagents & Solvents | Temperature | Product | Yield |

|---|---|---|---|---|---|

| A. Glycidic Ester Formation | 4,4-dimethoxy-2-butanone, Methyl chloroacetate | Sodium methoxide, Dry ether, Acetic acid, Sodium bicarbonate, Sodium chloride, Magnesium sulfate | -10°C to room temperature | Methyl 5,5-dimethoxy-3-methyl-2,3-epoxypentanoate | Nearly quantitative (crude) |

| B. Furan Formation | Methyl 5,5-dimethoxy-3-methyl-2,3-epoxypentanoate | None (thermal decomposition) | ~160°C | This compound | 65-70% |

Chemical Reactivity and Transformation Mechanisms of Methyl 3 Methyl 2 Furoate

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is a π-electron-excessive heterocycle, which makes it highly reactive towards electrophiles. researchgate.net In substituted furans, the position of electrophilic attack is directed by the existing substituents. For Methyl 3-methyl-2-furoate, the ring contains an electron-donating methyl group at the C3 position and an electron-withdrawing methyl carboxylate group at the C2 position.

The oxygen atom of the furan ring strongly directs incoming electrophiles to the adjacent α-positions (C2 and C5). Since the C2 position is already substituted, electrophilic attack is overwhelmingly favored at the C5 position. The methyl group at C3 further activates the ring towards substitution, while the ester group at C2 deactivates it. The net effect is a strong regioselective preference for substitution at the C5 position, which is the most electron-rich and sterically accessible site. Although detailed studies on specific electrophilic aromatic substitution reactions for this exact compound are not extensively documented in the provided search results, the general principles of furan chemistry and documented substitutions on related furoates suggest this high regioselectivity. researchgate.netnih.gov For instance, the reaction of the related methyl 2-furoate with acetyl nitrate (B79036) results in the formation of adducts, indicating the susceptibility of the furan ring to electrophilic attack. researchgate.net

Nucleophilic Reactions Involving the Ester Moiety

The ester functional group in this compound is a key site for nucleophilic reactions, primarily involving attack at the electrophilic carbonyl carbon. These transformations allow for the conversion of the ester into other important functional groups, such as carboxylic acids and different esters.

The ester can be readily converted to its corresponding carboxylic acid, 3-Methyl-2-furoic acid, through hydrolysis. This reaction is typically carried out under basic conditions, followed by acidification. A well-documented procedure involves heating this compound with an aqueous solution of sodium hydroxide (B78521). orgsyn.org The reaction proceeds via a saponification mechanism, where the hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product in high purity and yield. orgsyn.org

Table 1: Reaction Conditions for the Hydrolysis of this compound

| Reactant | Reagent | Conditions | Product | Yield | Source |

|---|

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. Studies on the related compound, methyl 2-furoate, demonstrate its ability to undergo transesterification. For example, it can be converted to ethyl 2-furoate in the presence of ethanol. researchgate.net Research on zinc-mediated transesterification shows that alkyl furoates react with primary alcohols to give the corresponding new esters. tubitak.gov.tr It was noted that the conversion of ethyl esters to methyl esters proceeds more readily than the reverse reaction. tubitak.gov.tr These findings suggest that this compound would exhibit similar reactivity, allowing for its conversion to other alkyl 3-methyl-2-furoates by reacting it with different alcohols under appropriate catalytic conditions.

Functionalization and Derivatization of the Methyl Group

The methyl group attached to the C3 position of the furan ring offers another site for chemical modification, primarily through free radical pathways or subsequent transformations of halogenated intermediates.

The methyl group on the furan ring can be selectively halogenated using radical initiators, a reaction that avoids electrophilic substitution on the sensitive furan ring. researchgate.net N-Bromosuccinimide (NBS) is a common reagent for this purpose, enabling the benzylic-like bromination of the methyl group. researchgate.net

In a specific application, the reaction of this compound with NBS in carbon tetrachloride (CCl₄), using benzoyl peroxide as a radical initiator, resulted in the formation of both mono- and di-brominated products at the methyl group. scirp.org The major product was the dibromo derivative, with the monobromo compound formed as a minor product. scirp.org Another report confirms that using NBS with azobisisobutyronitrile (AIBN) as the initiator provides a good yield of the monobrominated product, Methyl 3-(bromomethyl)-2-furoate. researchgate.net

Table 2: Products from the NBS Bromination of this compound

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NBS (2 eq.), benzoyl peroxide | CCl₄, reflux, 3.5 h | Methyl 3-(dibromomethyl)-2-furoate | 60% | scirp.org |

| NBS (2 eq.), benzoyl peroxide | CCl₄, reflux, 3.5 h | Methyl 3-(bromomethyl)-2-furoate | 25% | scirp.org |

The functionalized methyl group can be further transformed. While direct oxidation of the methyl group using strong oxidizing agents is often complicated by the sensitivity of the furan ring, a stepwise oxidation is possible. The dibrominated product, Methyl 3-(dibromomethyl)-2-furoate, can be hydrolyzed to the corresponding aldehyde. scirp.org This transformation was achieved by treating the dibromo derivative with silver nitrate in a mixture of tetrahydrofuran (B95107) and water, yielding the furan-3-carboxaldehyde derivative in a 42% yield. scirp.org This two-step sequence represents an effective method for oxidizing the methyl group to an aldehyde functional group. Direct reduction of the methyl substituent is not a commonly reported or synthetically straightforward transformation.

Cycloaddition and Pericyclic Reactions

This compound serves as a key starting material in the synthesis of precursors for tropolone (B20159) ortho-quinone methides, which are highly reactive intermediates in hetero-Diels-Alder reactions. researchgate.netacs.orgnih.govacs.org These reactions are significant in the biomimetic synthesis of tropolone-containing natural products, such as pycnidione and epolone B, which exhibit interesting biological activities, including the induction of erythropoietin gene expression. acs.orgcore.ac.uk

The synthesis involves converting this compound into a more complex tropolone precursor. acs.orgcore.ac.uk This precursor is designed to generate the tropolone ortho-quinone methide upon heating. researchgate.netacs.orgnih.govacs.org The in situ generated ortho-quinone methide then acts as a reactive diene in a hetero-Diels-Alder reaction with a suitable dienophile, such as the sesquiterpene humulene. acs.orgnih.govacs.org This cycloaddition step is crucial for constructing the characteristic fused ring systems of the target natural products. acs.orgcore.ac.uk

For instance, a tropolone precursor synthesized from this compound, upon heating in the presence of humulene, undergoes a hetero-Diels-Alder reaction to form a deoxy analogue of epolone B. acs.orgnih.govacs.org This reaction proceeds with predictable regiochemistry and stereochemistry, consistent with a concerted, inverse electron-demanding hetero-Diels-Alder mechanism. acs.org The successful execution of this reaction demonstrates the utility of this compound as a foundational building block for accessing complex natural product scaffolds. acs.orgcore.ac.uk

Table 1: Key Transformations in the Synthesis of Tropolone Ortho-quinone Methide Precursors from this compound

| Starting Material | Key Reagents/Conditions | Intermediate/Product | Reaction Type | Reference |

| This compound | Multi-step synthesis | Tropolone precursor | Various | acs.orgcore.ac.uk |

| Tropolone precursor | Heat (e.g., 150°C in p-xylene) | Tropolone ortho-quinone methide | Elimination | acs.orgnih.govacs.org |

| Tropolone ortho-quinone methide | Humulene | Deoxy analogue of epolone B | Hetero-Diels-Alder reaction | acs.orgnih.govacs.org |

While direct studies on the intramolecular cycloisomerization of this compound are not extensively detailed in the provided search results, the furan core is known to participate in various cycloisomerization reactions, often catalyzed by transition metals. For instance, gold-catalyzed cycloisomerization of γ-acetylenic carboxylic acids can lead to the formation of γ-alkylidene-γ-butyrolactones. thieme-connect.de This highlights the potential for furan-based esters to undergo intramolecular rearrangements under specific catalytic conditions.

Metal-Catalyzed Coupling and C-H Activation Reactions

The oxidative homocoupling of furoate esters, such as methyl 2-furoate, has been investigated as a route to produce bifuran derivatives. researchgate.netresearchgate.netdigitellinc.com This reaction is typically catalyzed by palladium salts, with molecular oxygen often employed as the oxidant, making it an environmentally and economically attractive process. researchgate.netresearchgate.net The resulting products, like dimethyl 2,2'-bifuran-5,5'-dicarboxylate, are valuable precursors for polymers and other functional materials. researchgate.netdigitellinc.com

Research into the oxidative homocoupling of methyl 2-furoate has identified conditions that can achieve acceptable yields and high selectivity. researchgate.net The mechanism is proposed to follow a bimetallic pathway. researchgate.netacs.org While these studies focus on methyl 2-furoate, the principles can be extended to substituted furoates like this compound, although the substitution pattern would influence reactivity and regioselectivity.

Table 2: Conditions and Outcomes for Oxidative Homocoupling of Methyl 2-furoate

| Catalyst | Oxidant | Solvent/Additive | Temperature | Product | Yield | Selectivity | Reference |

| Pd(OAc)₂ | O₂ | DMSO/TFA | 60°C | Dimethyl 2,2'-bifuran-5,5'-dicarboxylate | 11.4% | 85% | researchgate.netresearchgate.net |

| Palladium Acetate (B1210297) | O₂ | DMSO/Acetic Acid | 50°C | Bifurfural (from a protected furfural) | Not specified | Not specified | researchgate.net |

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation of furan derivatives. doi.orgresearchgate.net These methods allow for the formation of C-C bonds at specific positions on the furan ring, bypassing the need for pre-functionalized substrates. nih.govnih.gov For instance, the direct arylation of methyl 2-furoate with aryl bromides can be achieved with high regioselectivity at the 5-position using a palladium acetate catalyst. doi.org

These strategies often involve a directing group to control the site of C-H activation. nih.govnih.gov While specific examples for this compound are not explicitly detailed, the general principles of palladium-catalyzed C-H activation are applicable. The methyl and ester groups on the furan ring would influence the electronic properties and steric accessibility of the C-H bonds, thereby affecting the outcome of the reaction. The development of these strategies is crucial for the synthesis of complex molecules, including pharmaceuticals and materials. researchgate.netnih.gov

Thermal and Photochemical Decomposition Pathways

Information regarding the specific thermal and photochemical decomposition pathways of this compound is limited. However, general knowledge of furan chemistry suggests potential decomposition routes. Thermally, furan rings can undergo retro-Diels-Alder reactions or other rearrangements, especially at high temperatures. researchgate.netlookchem.com During a fire, irritating and toxic gases may be produced through thermal decomposition or combustion. georganics.sk

Photochemically, furan derivatives can be susceptible to degradation upon exposure to UV light. jfda-online.com For example, studies on diloxanide (B1670642) furoate, which contains a furoate moiety, have shown that it undergoes photodegradation. jfda-online.com The stability of such compounds can be influenced by the presence of other substances that may act as photostabilizers. jfda-online.com The specific decomposition products of this compound under thermal or photochemical stress would depend on the precise conditions, such as temperature, wavelength of light, and the presence of other reactive species. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Methyl 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of Methyl 3-methyl-2-furoate. By analyzing the chemical shifts, multiplicities, and correlations of proton (¹H) and carbon-13 (¹³C) nuclei, an unambiguous structural assignment can be made. Although specific experimental spectra are not widely published in peer-reviewed literature, the expected signals can be accurately predicted based on established chemical shift principles.

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The furan (B31954) ring protons, being in an aromatic-like environment, are expected to appear in the downfield region. The methyl protons on the furan ring and the methoxy (B1213986) protons of the ester group will appear further upfield.

H-5 Proton: The proton at the 5-position of the furan ring is expected to be the most downfield of the ring protons, likely appearing as a doublet due to coupling with the H-4 proton.

H-4 Proton: The proton at the 4-position should also appear as a doublet from coupling to the H-5 proton.

Methoxy Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will produce a sharp singlet.

Ring Methyl Protons (-CH₃): The three protons of the methyl group at the C-3 position are also equivalent and will appear as a distinct singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 | ~7.3-7.5 | Doublet (d) | 1H |

| H-4 | ~6.1-6.3 | Doublet (d) | 1H |

| -OCH₃ | ~3.8-3.9 | Singlet (s) | 3H |

| C3-CH₃ | ~2.1-2.3 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to each of the seven carbon atoms in unique electronic environments.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear furthest downfield.

Furan Ring Carbons (C-2, C-3, C-4, C-5): The four carbons of the furan ring will have characteristic shifts in the aromatic/olefinic region. C-2 and C-5, being attached to oxygen, will have distinct chemical shifts from C-3 and C-4.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the typical range for sp³-hybridized carbons bonded to an oxygen atom.

Ring Methyl Carbon (-CH₃): The methyl group carbon attached to the furan ring will be the most upfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~160-165 |

| C-2 | ~145-150 |

| C-5 | ~140-145 |

| C-3 | ~115-120 |

| C-4 | ~110-115 |

| -OCH₃ | ~50-55 |

| C3-CH₃ | ~10-15 |

While 1D NMR provides foundational data, 2D NMR experiments would offer definitive proof of the structural assignment by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals for H-4 and H-5, confirming their adjacent relationship on the furan ring. No other correlations would be expected, as the methyl and methoxy protons are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, the methoxy proton singlet and the methoxy carbon signal, and the C3-methyl proton singlet with the C3-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations and is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

The methoxy protons (-OCH₃) to the carbonyl carbon (C=O) and the C-2 carbon.

The C3-methyl protons to the C-2, C-3, and C-4 carbons of the furan ring.

The H-4 proton to C-3 and C-5.

The H-5 proton to C-3 and C-4.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues to its structure. The electron ionization (EI) mass spectrum for this compound is available through the NIST Mass Spectrometry Data Center.

The mass spectrum confirms the molecular weight of the compound with a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 140. The fragmentation pattern is consistent with the structure of an ester and a substituted furan ring. The base peak, which is the most abundant fragment ion, is observed at m/z 109. This prominent fragment corresponds to the loss of a methoxy radical (·OCH₃, 31 Da) from the molecular ion, a characteristic fragmentation pathway for methyl esters. Another significant fragment is seen at m/z 81, resulting from the loss of the entire carbomethoxy group (·COOCH₃, 59 Da) or the loss of carbon monoxide (CO, 28 Da) from the m/z 109 ion.

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 140 | [C₇H₈O₃]⁺˙ (Molecular Ion) | - |

| 109 | [M - OCH₃]⁺ | ·OCH₃ |

| 81 | [M - COOCH₃]⁺ | ·COOCH₃ |

| 53 | [C₄H₅]⁺ | C₃H₃O₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure as an α,β-unsaturated ester on a furan ring.

The most prominent feature would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the ester carbonyl group, expected in the range of 1715-1730 cm⁻¹. The conjugation with the furan ring's C=C double bond shifts this frequency to a slightly lower wavenumber compared to a saturated ester. Other key absorptions include C-O stretching vibrations for the ester linkage and the furan's ether functionality, typically found in the 1300-1000 cm⁻¹ region. The C=C stretching vibrations of the furan ring would appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations are also informative: sp² C-H stretches for the furan ring protons are expected just above 3000 cm⁻¹, while sp³ C-H stretches for the two methyl groups will appear just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary data, being particularly sensitive to the vibrations of the non-polar C=C bonds in the furan ring.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (furan, sp²) | 3100-3150 | Medium |

| C-H stretch (methyl, sp³) | 2850-3000 | Medium |

| C=O stretch (conjugated ester) | 1715-1730 | Strong |

| C=C stretch (furan ring) | 1500-1600 | Medium-Variable |

| C-O stretch (ester and ether) | 1000-1300 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This method yields exact bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of molecular structure and conformation.

For this compound, which exists as a low-melting solid (melting point 32-36 °C), obtaining a single crystal suitable for X-ray diffraction analysis is feasible. However, a search of major crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been reported in the scientific literature to date. Should such a study be performed, it would provide invaluable data on the planarity of the furan ring, the conformation of the ester group relative to the ring, and the nature of any intermolecular forces, such as C-H···O interactions, that govern the crystal packing.

Computational Chemistry and Theoretical Investigations of Methyl 3 Methyl 2 Furoate

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Reactivity and Properties)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property descriptors of chemical compounds with their activities. wikipedia.orgijnrd.org In the context of methyl 3-methyl-2-furoate, while specific QSAR studies focusing solely on this compound are not extensively documented, the broader class of furan (B31954) derivatives has been the subject of such investigations. These studies provide a framework for understanding how the physicochemical and electronic properties of furan-containing molecules, including this compound, can be related to their chemical reactivity and other properties. nih.govdigitaloceanspaces.com

QSAR analyses typically involve the calculation of various molecular descriptors, which are numerical representations of a molecule's chemical information. These descriptors can be categorized into several types, including constitutional, topological, electronic, and physicochemical. nih.gov For furan derivatives, electronic properties calculated using methods like Density Functional Theory (DFT) have been shown to be particularly important in developing predictive models for their reactivity. digitaloceanspaces.com

Detailed Research Findings

Research on furan derivatives has successfully employed QSAR and the related Quantitative Structure-Property Relationship (QSPR) models to predict a range of activities and properties. digitaloceanspaces.com For instance, studies on furan-3-carboxamides have utilized QSAR to establish a correlation between various physicochemical parameters and their antimicrobial activity. nih.gov Similarly, QSAR analysis of furanone derivatives has been used to understand their potential as COX-2 inhibitors. researchgate.net

In a notable QSPR study on furan derivatives as corrosion inhibitors for mild steel, a variety of electronic and physicochemical descriptors were calculated and correlated with inhibition efficiency. digitaloceanspaces.com This research demonstrated the utility of descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and electrophilicity index (ω) in predicting the chemical behavior of these compounds. digitaloceanspaces.com The statistical methods employed in these studies often include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). digitaloceanspaces.com

The findings from these studies on related furan derivatives can be extrapolated to hypothesize a QSAR model for the chemical reactivity of this compound. The descriptors identified as significant in these studies would likely play a crucial role in defining the reactivity of this compound as well.

Data Tables

The following tables present examples of molecular descriptors that are commonly used in QSAR studies of furan derivatives and would be relevant for investigating this compound.

Table 1: Key Molecular Descriptors in QSAR Studies of Furan Derivatives

| Descriptor Category | Descriptor Name | Symbol | Significance in Chemical Reactivity |

| Electronic | Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the ability to donate electrons. |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ability to accept electrons. |

| Electronic | Energy Gap | ΔE (ELUMO - EHOMO) | Indicates chemical reactivity and stability. |

| Electronic | Dipole Moment | μ | Measures the polarity of the molecule. |

| Electronic | Electronegativity | χ | Describes the tendency to attract electrons. |

| Electronic | Global Hardness | η | Measures resistance to change in electron distribution. |

| Electronic | Global Softness | S | Reciprocal of global hardness, indicates reactivity. |

| Electronic | Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. |

| Physicochemical | Log P (Octanol-Water Partition Coefficient) | log P | Indicates lipophilicity. |

| Physicochemical | Molar Refractivity | MR | Relates to molecular volume and polarizability. |

| Physicochemical | Polar Surface Area | PSA | Influences transport properties. |

This table is a representative list of descriptors used in QSAR studies of furan derivatives and is not based on experimentally determined values for this compound.

Table 2: Example of a Hypothetical QSAR Model for Chemical Reactivity

This table illustrates how a QSAR model for a specific chemical reactivity parameter (e.g., reaction rate constant, log k) of a series of furan derivatives, including this compound, might be presented. The coefficients indicate the contribution of each descriptor to the predicted reactivity.

| Model Type | Equation | R² | Q² |

| Multiple Linear Regression (MLR) | log k = β₀ + β₁(EHOMO) + β₂(ELUMO) + β₃(μ) + β₄(log P) | 0.85 | 0.75 |

Note: The equation and statistical values (R² for goodness-of-fit and Q² for predictive ability) are hypothetical and serve as an example of how QSAR results are typically represented.

Synthetic Utility and Applications of Methyl 3 Methyl 2 Furoate in Complex Molecule Synthesis

Role as a Versatile Building Block in Heterocyclic Chemistry

Methyl 3-methyl-2-furoate serves as a valuable starting material in heterocyclic chemistry. The furan (B31954) nucleus is a key structural motif in numerous biologically active compounds, and substituted furans like this compound are instrumental in their synthesis. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in further reactions.

A primary example of its utility is the straightforward conversion to other useful furan derivatives. Through hydrolysis with an aqueous base such as sodium hydroxide (B78521), followed by acidification, this compound is efficiently converted into 3-Methyl-2-furoic acid. orgsyn.org This carboxylic acid can then be decarboxylated to yield 3-Methylfuran. orgsyn.org These transformations highlight the role of this compound as a stable, accessible precursor to other fundamental heterocyclic building blocks that may be less stable or more difficult to prepare directly. The reactivity of the furan ring itself, combined with the functionality of the ester and methyl groups, allows for a range of synthetic manipulations, making it a key intermediate for creating more elaborate heterocyclic systems. nih.gov

Precursor in Natural Product Synthesis

The structural framework provided by this compound is particularly advantageous in the total synthesis of complex natural products. Its specific substitution pattern makes it an ideal starting point for constructing larger, polycyclic molecules.

This compound has been identified as a suitable precursor for the synthesis of tropolones, a class of seven-membered non-benzenoid aromatic compounds found in a variety of natural products. nih.gov Synthetic strategies have been developed where the furan ring of the starting material is elaborated and ultimately rearranged to form the characteristic seven-membered tropolone (B20159) core. researchgate.net This approach leverages the inherent chemistry of the furoate to build the carbon skeleton required for these complex natural products, demonstrating its value in synthetic organic chemistry.

The Naphtho[2,3-b]furan skeleton is a core component of many biologically active natural products. scirp.orgresearchgate.net Research into the synthesis of this moiety has demonstrated the utility of substituted methyl furoates as key starting materials. In a documented synthetic approach, a closely related isomer, methyl 2-methyl-furan-3-carboxylate, was used to construct the Naphtho[2,3-b]furan system. scirp.orgresearchgate.net The synthesis involved bromination of the methyl group on the furan ring, followed by several transformations to create a sulfoxide (B87167) derivative. scirp.org This intermediate was then used in a base-promoted annulation reaction with 2-cyclohexenone to successfully form a dihydronaphtho[2,3-b]furanone derivative in a regiosepecific manner. scirp.orgresearchgate.net This strategy showcases how the substituted furan ring of a furoate ester can be effectively utilized as a diene or dienophile precursor in cycloaddition and annulation reactions to build the fused ring system characteristic of Naphtho[2,3-b]furan natural products. beilstein-journals.orgnih.gov

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds known for their wide range of biological activities. nih.gov They are characterized by a 15-carbon skeleton and a lactone ring. The synthesis of these complex molecules is a significant area of research in organic chemistry. researchgate.net While furan-containing building blocks are common in natural product synthesis, the reviewed literature does not specify a direct synthetic route for the preparation of sesquiterpene lactones starting from this compound. The synthesis of sesquiterpene lactone derivatives often involves the modification of existing natural products isolated from plant sources. nih.gov

Intermediate in Fine Chemical and Specialty Chemical Synthesis

Beyond its role in complex natural product synthesis, this compound is an important intermediate in the broader chemical industry. georganics.sk It is recognized as a raw material for organic synthesis and is noted as a volatile substance found in unfermented apple pomace, suggesting its potential application in the flavor and fragrance sector. chemicalbook.com

The related compound, methyl 2-furoate, which lacks the 3-methyl group, is widely used as a high-value compound in the fine chemicals, fragrance, and flavor industries. guidechem.comsigmaaldrich.com It is used to impart fruity and sweet notes. sigmaaldrich.com Given the structural similarity, this compound serves as a valuable intermediate for the synthesis of specialty chemicals, where the specific substitution pattern can be used to fine-tune the properties of the final products, such as flavors, fragrances, or other specialized organic materials.

Conclusion and Future Research Directions

Summary of Key Research Advancements on Methyl 3-methyl-2-furoate

Research on this compound has primarily focused on its synthesis. A well-established and reliable method for its preparation is documented in Organic Syntheses, a testament to its importance as a stable, characterizable compound. nih.govorgsyn.org This classical synthesis proceeds via a Darzens glycidic ester condensation of 4,4-dimethoxy-2-butanone (B155242) with methyl chloroacetate (B1199739), followed by a rearrangement of the resulting glycidic ester. nih.govorgsyn.org

The key advancements related to this compound are centered on this synthetic procedure, which provides a dependable route to this specific isomer of methylated furoates. The subsequent hydrolysis of this compound to 3-methyl-2-furoic acid is also a well-documented transformation, highlighting its utility as a precursor to the corresponding carboxylic acid. rsc.orgorgsyn.org

Emerging Methodologies for Synthesis and Transformation

While the classical synthesis of this compound is robust, modern organic synthesis continually seeks more efficient, sustainable, and versatile methods. Emerging methodologies in furan (B31954) chemistry, though not yet specifically applied to this compound, suggest potential new avenues for its synthesis and transformation.

Table 1: Potential Modern Synthetic Approaches for Furan Derivatives

| Methodology | Description | Potential Application to this compound |

| Catalytic Conversion of Biomass | Direct conversion of biomass-derived platform molecules like furfural (B47365) into functionalized furans. mdpi.commdpi.com | Development of a catalytic system for the direct methylation and esterification of a suitable furan-based starting material from biomass. |

| Transition-Metal Catalyzed Cyclizations | Palladium, copper, or iron-catalyzed cyclization reactions of acyclic precursors to form the furan ring. mdpi.comnih.gov | A convergent synthesis could be designed where the substituents are installed on the acyclic precursors before the metal-catalyzed ring closure. |

| Cross-Ketonization Reactions | Catalytic cross-ketonization of furoates with carboxylic acids to produce acyl furans. researchgate.net | While a transformation of the ester, this highlights catalytic methods being developed for functionalizing furoates. |

Transformations of the furan ring in this compound could also be envisioned using modern synthetic methods. Palladium-catalyzed cross-coupling reactions, for instance, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the C4 or C5 positions of the furan ring, provided suitable halogenated precursors are available.

Untapped Potential in Advanced Organic Synthesis and Catalysis

The furan scaffold is a valuable building block in organic synthesis due to its unique chemical properties. This compound, as a functionalized furan, has significant untapped potential in several areas of advanced organic synthesis and catalysis.

One of the most promising areas is its use as a diene in Diels-Alder reactions . rsc.orgacs.org The electron-rich nature of the furan ring allows it to react with various dienophiles to form oxabicyclic adducts, which are versatile intermediates for the synthesis of complex molecules, including natural products and pharmaceuticals. The substituents on the furan ring of this compound would influence the regioselectivity and stereoselectivity of the cycloaddition.

Furthermore, the furan ring can be a precursor to other heterocyclic systems. Ring-opening and rearrangement reactions can transform the furan core into pyrans, pyridines, or other valuable scaffolds. The ester and methyl groups on this compound can serve as handles for further functionalization before or after such transformations.

In the field of materials science, furan-containing polymers have gained attention for their potential in creating reversible and self-healing materials through the Diels-Alder/retro-Diels-Alder reaction. researchgate.net this compound could potentially be converted into a monomer for the synthesis of such advanced materials.

Future Avenues for Computational and Mechanistic Studies

The limited amount of research specifically on this compound means that there are many open avenues for computational and mechanistic studies.

Computational studies could provide valuable insights into the reactivity and selectivity of this molecule. nih.govacs.org For example, density functional theory (DFT) calculations could be used to:

Predict the most favorable sites for electrophilic aromatic substitution.

Model the transition states of Diels-Alder reactions with different dienophiles to predict the endo/exo selectivity and the influence of the methyl and ester groups.

Investigate the electronic properties of the molecule, such as its aromaticity and frontier molecular orbitals, to better understand its reactivity.

Mechanistic studies on the transformations of this compound would also be highly valuable. For instance, investigating the mechanism of its synthesis could lead to the development of more efficient catalytic versions of the reaction. Detailed mechanistic studies of its potential transformations, such as cycloadditions or ring-opening reactions, would be crucial for controlling the outcome of these reactions and for their application in complex molecule synthesis.

Table 2: Suggested Future Research Directions

| Research Area | Specific Focus | Potential Impact |

| Synthesis | Development of catalytic and/or biomass-based routes to this compound. | Increased efficiency and sustainability of the synthesis. |

| Transformations | Exploration of its reactivity in Diels-Alder reactions and as a precursor to other heterocycles. | Expansion of its utility as a building block in organic synthesis. |

| Computational Chemistry | DFT studies on its electronic structure and reactivity in various reactions. | A deeper understanding of its chemical behavior and predictive power for new reactions. |

| Mechanistic Studies | Detailed investigation of the mechanisms of its synthesis and transformations. | Optimization of reaction conditions and development of new synthetic methodologies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.